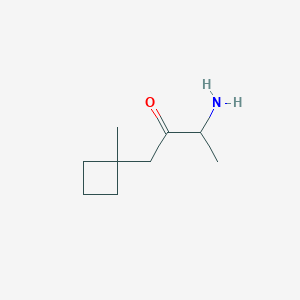3-Amino-1-(1-methylcyclobutyl)butan-2-one
CAS No.:
Cat. No.: VC20389418
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H17NO |
|---|---|
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 3-amino-1-(1-methylcyclobutyl)butan-2-one |
| Standard InChI | InChI=1S/C9H17NO/c1-7(10)8(11)6-9(2)4-3-5-9/h7H,3-6,10H2,1-2H3 |
| Standard InChI Key | BUWUQALAOQXSHQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)CC1(CCC1)C)N |
Introduction
Structural Characteristics and Nomenclature
3-Amino-1-(1-methylcyclobutyl)butan-2-one features a four-membered cyclobutane ring substituted with a methyl group at the 1-position, connected to a butan-2-one backbone with an amino group at the 3-position. The IUPAC name derives from its longest carbon chain (butan-2-one), with the cyclobutyl substituent and amino group assigned locants based on priority rules .
Molecular Formula and Weight
-
Molecular formula:
-
Molecular weight: 153.22 g/mol (calculated from atomic masses)
-
Key functional groups:
-
Cyclobutyl ring (1-methyl substitution)
-
Ketone (position 2)
-
Primary amine (position 3)
-
Synthetic Pathways and Reactivity
While no direct synthesis of 3-amino-1-(1-methylcyclobutyl)butan-2-one is documented, analogous compounds suggest feasible routes:
Cyclobutane Ring Formation
-
Metzger cycloaddition: Photochemical [2+2] cycloaddition of alkenes could generate the methylcyclobutyl moiety .
-
Ring contraction: Larger cycloalkanes (e.g., cyclopentane) might undergo contraction via radical or ionic mechanisms .
Ketone and Amino Group Installation
-
Mannich reaction: Condensation of methylcyclobutyl ketone with formaldehyde and ammonia could introduce the amino group .
-
Reductive amination: A ketone intermediate (e.g., 1-(1-methylcyclobutyl)butan-2-one) could react with ammonium acetate under hydrogenation conditions .
Table 1: Hypothetical Synthetic Intermediates
| Intermediate | Role | Reference Methodology |
|---|---|---|
| 1-Methylcyclobutane carboxylic acid | Cyclobutyl precursor | |
| 1-(1-Methylcyclobutyl)butan-2-one | Ketone backbone | |
| 3-Nitro derivative | Protected amine intermediate |
Physicochemical Properties
Extrapolating from structurally related compounds:
Spectroscopic Data
-
IR spectroscopy:
-
H NMR (predicted):
Thermodynamic Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume